Methyl 2-ethyl-3-oxopentanoate

Description

BenchChem offers high-quality Methyl 2-ethyl-3-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-ethyl-3-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

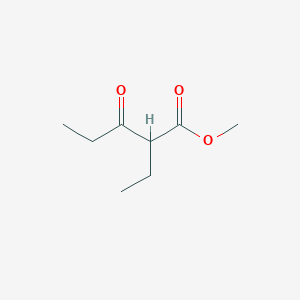

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethyl-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-6(7(9)5-2)8(10)11-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGAUXMQNDHABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)CC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469900 | |

| Record name | Methyl 2-ethyl-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32493-32-6 | |

| Record name | Methyl 2-ethyl-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-ethyl-3-oxopentanoate

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the utility of a molecule is often dictated by its structural nuance and predictable reactivity. Methyl 2-ethyl-3-oxopentanoate, a member of the β-keto ester family, represents a quintessential example of such a versatile chemical scaffold. Its dual functionality—a ketone and a carboxylic ester separated by a reactive α-carbon—renders it a valuable intermediate for constructing complex molecular architectures.

This technical guide offers an in-depth exploration of the core physicochemical properties of Methyl 2-ethyl-3-oxopentanoate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It aims to provide a holistic understanding of the molecule's identity, its analytical characterization, and the chemical principles that govern its behavior. By explaining the causality behind its properties and the logic of its analytical assessment, this guide serves as a practical and authoritative resource for leveraging this compound in sophisticated synthetic applications.

Section 1: Molecular Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent research and application. Methyl 2-ethyl-3-oxopentanoate is systematically identified by a consistent set of chemical descriptors.

Chemical Identifiers

The following table summarizes the key identifiers for Methyl 2-ethyl-3-oxopentanoate, ensuring unambiguous reference in research, procurement, and regulatory contexts.

| Identifier | Value | Source(s) |

| IUPAC Name | methyl 2-ethyl-3-oxopentanoate | [1] |

| CAS Number | 32493-32-6 | [1][2] |

| Molecular Formula | C₈H₁₄O₃ | [1][2] |

| Molecular Weight | 158.19 g/mol | [1][2] |

| SMILES | CCC(C(=O)CC)C(=O)OC | [1][2] |

| InChIKey | CKGAUXMQNDHABI-UHFFFAOYSA-N | [1][2] |

| Synonyms | Pentanoic acid, 2-ethyl-3-oxo-, methyl ester; Methyl 2-ethyl-3-oxovalerate | [1] |

Molecular Structure and Chirality

The structure of Methyl 2-ethyl-3-oxopentanoate features a five-carbon pentanoate backbone with a ketone at the C3 position and an ethyl group at the C2 (α) position. The presence of the ethyl group on the α-carbon (C2), which is bonded to four different substituent groups (a hydrogen, an ethyl group, a propionyl group, and a methoxycarbonyl group), makes this molecule chiral. It exists as a racemic mixture of two enantiomers unless a stereospecific synthesis is employed.

Caption: 2D structure of Methyl 2-ethyl-3-oxopentanoate with key positions labeled.

Section 2: Core Physicochemical Properties

The physical properties of a compound are critical for determining its appropriate handling, storage, and application in experimental setups, including solvent selection and reaction temperature.

Summary of Physical Data

While extensive experimental data for this specific compound is not widely published, some properties can be inferred from structurally similar molecules. Note that values for boiling point, melting point, and density for CAS 32493-32-6 are explicitly listed as not available in several chemical databases.[2]

| Property | Value / Expected Behavior | Source(s) / Rationale |

| Physical State | Colorless to pale yellow liquid | Based on similar β-keto esters of this molecular weight. |

| Boiling Point | Data not available | [2] |

| Melting Point | Data not available | [2] |

| Density | Data not available | [2] |

| Solubility | Predicted to be slightly soluble in polar organic solvents (e.g., methanol, chloroform) and poorly soluble in water. | Inferred from the structure and data for analogous compounds like methyl 2-methyl-3-oxopentanoate.[3] |

| Calculated LogP | 1.4 | [1] |

Expert Insight: The absence of readily available experimental data for properties like boiling point and density is not uncommon for specialized synthetic intermediates. For process development, it is crucial to perform empirical measurements. The calculated LogP of 1.4 suggests moderate lipophilicity, which aligns with its expected poor solubility in water and good solubility in many organic solvents.

Section 3: Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the identity and assessing the purity of Methyl 2-ethyl-3-oxopentanoate. The following sections detail the expected spectral signatures based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information for structural elucidation in organic chemistry.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~3.75 ppm (singlet, 3H): The three protons of the methyl ester group (-OCH₃).

-

~3.50 ppm (triplet, 1H): The single proton on the α-carbon (C2), coupled to the adjacent methylene protons of the ethyl group.

-

~2.70 ppm (quartet, 2H): The two methylene protons of the propionyl group (-C(=O)CH₂CH₃), coupled to the terminal methyl protons.

-

~1.80 ppm (multiplet, 2H): The two methylene protons of the C2-ethyl group (-CH₂CH₃), coupled to both the α-proton and their own terminal methyl protons.

-

~1.10 ppm (triplet, 3H): The three terminal methyl protons of the propionyl group (-C(=O)CH₂CH₃).

-

~0.90 ppm (triplet, 3H): The three terminal methyl protons of the C2-ethyl group (-CH₂CH₃).

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~205-210 ppm: Ketone carbonyl carbon (C3).

-

~170 ppm: Ester carbonyl carbon (C1).

-

~60 ppm: α-Carbon (C2).

-

~52 ppm: Methyl ester carbon (-OCH₃).

-

~35 ppm: Propionyl methylene carbon (-C(=O)CH₂CH₃).

-

~25 ppm: C2-ethyl methylene carbon (-CH₂CH₃).

-

~12 ppm: C2-ethyl methyl carbon (-CH₂CH₃).

-

~8 ppm: Propionyl methyl carbon (-C(=O)CH₂CH₃).

Workflow for NMR Analysis: The following diagram outlines a standard, self-validating workflow for obtaining high-quality NMR data.

Caption: Standardized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule.

Expected Characteristic IR Absorption Bands:

-

~1745 cm⁻¹ (strong, sharp): C=O stretch of the methyl ester. This is typically at a higher wavenumber than the ketone.

-

~1720 cm⁻¹ (strong, sharp): C=O stretch of the ketone. The two distinct carbonyl peaks are a hallmark of a β-keto ester.

-

~2970-2850 cm⁻¹ (medium-strong): C-H stretching from the aliphatic ethyl and methyl groups.

-

~1250-1100 cm⁻¹ (strong): C-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 158, corresponding to the molecular weight of the compound [C₈H₁₄O₃]⁺.[1][2] This peak may be of low intensity.

-

Key Fragments:

-

m/z = 127: Loss of a methoxy radical (•OCH₃, 31 Da).

-

m/z = 101: McLafferty rearrangement involving the ketone, leading to the loss of propene (C₃H₆, 42 Da).

-

m/z = 57: Acylium ion from cleavage alpha to the ketone, [CH₃CH₂CO]⁺.

-

m/z = 29: Ethyl cation [CH₃CH₂]⁺ from various cleavage pathways.

-

Section 4: Chemical Reactivity and Synthetic Relevance

The synthetic utility of Methyl 2-ethyl-3-oxopentanoate is rooted in the reactivity of the β-keto ester moiety. The α-proton, positioned between two electron-withdrawing carbonyl groups, is notably acidic.

Acidity and Enolate Formation

The proton on the α-carbon (C2) is readily abstracted by a moderately strong base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. This enolate is a potent nucleophile, serving as the cornerstone for carbon-carbon bond formation.

Key Synthetic Transformations

The enolate of Methyl 2-ethyl-3-oxopentanoate can participate in a range of synthetically valuable reactions.

-

Alkylation: The enolate can react with alkyl halides in an Sₙ2 fashion. However, since the α-carbon is already substituted, this reaction would lead to a quaternary α-carbon, which can be sterically hindered.

-

Hydrolysis and Decarboxylation: Saponification of the ester group followed by acidification yields a β-keto acid. This intermediate is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon gentle heating to yield a ketone, in this case, 3-hexanone. This is a powerful method for synthesizing substituted ketones.[4]

-

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, tert-butyl) by treatment with a different alcohol under acidic or basic conditions. This is a useful transformation for modifying solubility or reactivity.[5]

Caption: Key reactivity pathways of Methyl 2-ethyl-3-oxopentanoate.

Section 5: Applications in Research and Drug Development

β-Keto esters are foundational building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[6] Their ability to undergo a variety of transformations allows for the efficient construction of complex carbon skeletons and heterocyclic systems. While specific applications of Methyl 2-ethyl-3-oxopentanoate are not broadly documented in public literature, its structural class is implicated in:

-

Synthesis of Heterocycles: β-Keto esters are common precursors for pyrimidines, pyrazoles, and other ring systems that form the core of many drug molecules.

-

Construction of Bioactive Scaffolds: The reactivity of the enolate allows for the introduction of various side chains, making β-keto esters ideal for generating libraries of compounds in early-stage drug discovery.

-

Antibacterial Research: Some β-keto ester derivatives have been investigated for their potential as antibacterial agents, possibly by interfering with bacterial communication pathways (quorum sensing).[7]

Conclusion

Methyl 2-ethyl-3-oxopentanoate is a chiral β-keto ester with significant potential as a synthetic intermediate. While comprehensive experimental data on its physical properties remains sparse, its chemical identity is well-defined by its structure and corresponding spectroscopic signatures. Its true value lies in its predictable and versatile reactivity, centered around the acidic α-proton and the dual carbonyl functionality. For the medicinal chemist and the process researcher, this compound offers a reliable platform for C-C bond formation and subsequent functional group manipulation, enabling the synthesis of complex ketones and heterocyclic derivatives. A thorough empirical evaluation of its physical properties and safety profile is a necessary next step for any organization planning to utilize this promising building block on a larger scale.

References

-

ChemSynthesis. (n.d.). methyl 2-methyl-3-oxopentanoate. Retrieved January 27, 2026, from [Link]

-

ChemBK. (2024, April 10). Methyl 2-methyl-3-oxopentanoate. Retrieved January 27, 2026, from [Link]

-

Scent.vn. (n.d.). Ethyl 3-methyl-2-oxopentanoate (CAS 26516-27-8). Retrieved January 27, 2026, from [Link]

-

JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-methyl-3-oxopentanoate. Retrieved January 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved January 27, 2026, from [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-ethyl-3-oxopentanoate. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 3-methyl-2-oxopentanoate. Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Alpha Hydrogens. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved January 27, 2026, from [Link]

-

Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Retrieved January 27, 2026, from [Link]

Sources

- 1. Methyl 2-ethyl-3-oxopentanoate | C8H14O3 | CID 11643972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chembk.com [chembk.com]

- 4. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-ethyl-3-oxopentanoate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl 2-ethyl-3-oxopentanoate (C₈H₁₄O₃, CAS No: 32493-32-6).[1][2] As a β-keto ester, this compound exhibits keto-enol tautomerism, a crucial factor in the interpretation of its NMR spectra. This guide presents predicted ¹H and ¹³C NMR spectral data for both the keto and enol tautomers, offering a detailed rationale for the assigned chemical shifts, multiplicities, and coupling constants. Furthermore, a rigorous, field-proven experimental protocol for the acquisition of high-quality NMR data for this analyte is provided. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and dynamic properties of β-keto esters.

Introduction: The Structural Elucidation of a β-Keto Ester

Methyl 2-ethyl-3-oxopentanoate is a β-keto ester, a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester moiety. This structural arrangement confers unique reactivity and is of significant interest in synthetic organic chemistry and drug discovery. A key characteristic of β-keto esters is their existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. The position of this equilibrium is sensitive to factors such as solvent polarity and temperature.[3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of such molecules. It not only provides detailed information about the carbon skeleton and proton environments but also allows for the characterization and quantification of the keto-enol tautomers in solution.[4] Due to the lack of a publicly available, experimentally verified NMR spectrum for methyl 2-ethyl-3-oxopentanoate, this guide will provide a detailed prediction of the ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and data from analogous structures.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of methyl 2-ethyl-3-oxopentanoate is predicted to show distinct signals for both the keto and enol forms. The relative integration of these signals will depend on the equilibrium constant of the tautomerism in the chosen NMR solvent.

Keto Tautomer

The keto form of methyl 2-ethyl-3-oxopentanoate possesses five distinct proton environments. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are detailed below.

| Assignment | Structure | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) |

| H-a | CH₃-CH₂-CO- | ~1.05 | Triplet (t) | 3H | ~7.5 |

| H-b | CH₃-CH₂-CO- | ~2.55 | Quartet (q) | 2H | ~7.5 |

| H-c | -CO-CH(CH₂CH₃)- | ~3.50 | Triplet (t) | 1H | ~7.2 |

| H-d | -CH(CH₂CH₃)-COOCH₃ | ~1.90 | Multiplet (m) | 2H | - |

| H-e | -CH(CH₂CH₃)-COOCH₃ | ~0.90 | Triplet (t) | 3H | ~7.4 |

| H-f | -COOCH₃ | ~3.75 | Singlet (s) | 3H | - |

Rationale for Assignments (Keto Form):

-

H-a and H-b: These protons belong to the ethyl group attached to the ketone. The methylene protons (H-b) are adjacent to a carbonyl group, which deshields them, resulting in a downfield shift to around 2.55 ppm.[3] These protons are split by the neighboring methyl protons (H-a), resulting in a quartet. The methyl protons (H-a) are further from the electron-withdrawing carbonyl group and thus resonate upfield at approximately 1.05 ppm, appearing as a triplet due to coupling with the methylene protons.

-

H-c, H-d, and H-e: This set of signals corresponds to the ethyl group at the α-position. The methine proton (H-c) is situated between two carbonyl groups, leading to significant deshielding and a predicted chemical shift of around 3.50 ppm. It will be split by the adjacent methylene protons (H-d), appearing as a triplet. The methylene protons (H-d) will be a complex multiplet due to coupling with both the methine proton (H-c) and the methyl protons (H-e). The terminal methyl protons (H-e) will be the most upfield of this group, resonating at approximately 0.90 ppm as a triplet.

-

H-f: The protons of the methyl ester group are in a distinct chemical environment and are not coupled to any other protons, thus they will appear as a sharp singlet at around 3.75 ppm.

Enol Tautomer

The enol form will exhibit a different set of signals, most notably the appearance of a vinylic proton and a hydroxyl proton, and the absence of the α-methine proton.

| Assignment | Structure | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) |

| H-a' | CH₃-CH=C(OH)- | ~1.10 | Triplet (t) | 3H | ~7.6 |

| H-b' | CH₃-CH=C(OH)- | ~2.20 | Quartet (q) | 2H | ~7.6 |

| H-d' | =C(CH₂CH₃)-COOCH₃ | ~2.10 | Quartet (q) | 2H | ~7.5 |

| H-e' | =C(CH₂CH₃)-COOCH₃ | ~1.15 | Triplet (t) | 3H | ~7.5 |

| H-f' | -COOCH₃ | ~3.70 | Singlet (s) | 3H | - |

| H-g' | -C(OH)= | ~12.5 | Broad Singlet (br s) | 1H | - |

Rationale for Assignments (Enol Form):

-

H-a' and H-b': The protons of the ethyl group attached to the double bond will have slightly different chemical shifts compared to the keto form. The methylene protons (H-b') are now allylic and will resonate around 2.20 ppm.

-

H-d' and H-e': The protons of the ethyl group at the former α-position are now attached to a double bond. The methylene protons (H-d') will be deshielded and appear around 2.10 ppm.

-

H-f': The methyl ester protons will have a similar chemical shift to the keto form, around 3.70 ppm.

-

H-g': The enolic hydroxyl proton is highly deshielded due to intramolecular hydrogen bonding with the ester carbonyl group and will appear as a broad singlet at a very downfield position, typically around 12.5 ppm. The broadness is due to chemical exchange.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule. The presence of both keto and enol tautomers will result in two sets of signals.

Keto Tautomer

| Assignment | Structure | Predicted δ (ppm) |

| C-1 | C H₃-CH₂-CO- | ~8.0 |

| C-2 | CH₃-C H₂-CO- | ~36.0 |

| C-3 | -CO-C H(CH₂CH₃)- | ~205.0 |

| C-4 | -C O-CH(CH₂CH₃)- | ~58.0 |

| C-5 | -CH(C H₂CH₃)-COOCH₃ | ~25.0 |

| C-6 | -CH(CH₂C H₃)-COOCH₃ | ~12.0 |

| C-7 | -C OOCH₃ | ~170.0 |

| C-8 | -COOC H₃ | ~52.0 |

Rationale for Assignments (Keto Form):

-

C-1 and C-2: These are typical aliphatic carbon signals.

-

C-3: The ketonic carbonyl carbon is highly deshielded and will appear significantly downfield, around 205.0 ppm.

-

C-4: The α-carbon, situated between two carbonyl groups, will be found around 58.0 ppm.

-

C-5 and C-6: These are aliphatic carbons of the second ethyl group.

-

C-7: The ester carbonyl carbon is also deshielded but less so than the ketone, appearing around 170.0 ppm.[5]

-

C-8: The methoxy carbon of the ester will resonate at approximately 52.0 ppm.

Enol Tautomer

| Assignment | Structure | Predicted δ (ppm) |

| C-1' | C H₃-CH=C(OH)- | ~10.0 |

| C-2' | CH₃-C H=C(OH)- | ~29.0 |

| C-3' | -CH=C (OH)- | ~165.0 |

| C-4' | =C (CH₂CH₃)-COOCH₃ | ~98.0 |

| C-5' | =C(C H₂CH₃)-COOCH₃ | ~22.0 |

| C-6' | =C(CH₂C H₃)-COOCH₃ | ~13.0 |

| C-7' | -C OOCH₃ | ~173.0 |

| C-8' | -COOC H₃ | ~51.0 |

Rationale for Assignments (Enol Form):

-

C-3' and C-4': The carbons of the C=C double bond will appear in the olefinic region. C-3', being attached to an oxygen, will be further downfield (~165.0 ppm) than C-4' (~98.0 ppm).

-

The remaining aliphatic and carbonyl carbons will have slightly different chemical shifts compared to the keto form due to the change in the electronic environment.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of methyl 2-ethyl-3-oxopentanoate, the following protocol is recommended.

Sample Preparation

-

Analyte Purity: Ensure the methyl 2-ethyl-3-oxopentanoate sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. For studies on the keto-enol equilibrium, a range of solvents with varying polarities (e.g., benzene-d₆, acetone-d₆, DMSO-d₆) can be utilized to observe shifts in the tautomeric ratio.

-

Concentration:

-

For ¹H NMR, prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

-

Sample Handling:

-

Dissolve the sample completely in the deuterated solvent in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16 ppm (centered around 6 ppm).

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096 scans or more, depending on the concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 240 ppm (centered around 120 ppm).

-

Visualization of Molecular Structure and Assignments

The following diagram illustrates the molecular structure of the keto form of methyl 2-ethyl-3-oxopentanoate with the proton and carbon atom labeling used in this guide.

Caption: Molecular structure of methyl 2-ethyl-3-oxopentanoate (keto form).

Conclusion

This technical guide provides a detailed and authoritative prediction of the ¹H and ¹³C NMR spectral data for methyl 2-ethyl-3-oxopentanoate. By considering the principles of chemical shifts, spin-spin coupling, and the influential role of keto-enol tautomerism, a comprehensive spectral analysis has been presented. The inclusion of a robust experimental protocol provides a practical framework for researchers to acquire high-quality data. This guide serves as a valuable resource for the structural characterization and understanding of this and similar β-keto esters, which are of significant importance in various fields of chemical science.

References

-

PubChem. Methyl 2-methyl-3-oxopentanoate. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. [Link]

-

PubChem. Methyl 2-ethyl-3-oxopentanoate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 3-methyl-2-oxopentanoate. National Center for Biotechnology Information. [Link]

-

PubChem. ethyl (2S)-2-methyl-3-oxo-pentanoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. 1 H NMR spectrum of a 3:1 mixture of ethyl ethanoate (EE) and methyl propanoate (MP) respectively. ResearchGate. [Link]

-

ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Arizona State University. [Link]

-

BioPchem. Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. BioPchem. [Link]

-

PubChemLite. Ethyl 3-methyl-2-oxopentanoate (C8H14O3). PubChemLite. [Link]

-

ResearchGate. Fig. 1. Keto-enol tautomerism and the formation of chelate. Notations.... ResearchGate. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 analysis of chemical shifts .... Doc Brown's Chemistry. [Link]

-

ChemSynthesis. methyl 2-ethyl-3-oxopentanoate. ChemSynthesis. [Link]

Sources

- 1. Methyl 2-ethyl-3-oxopentanoate | C8H14O3 | CID 11643972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. 13C nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl acetate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 2-ethyl-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Vibrational Signature of a Versatile Beta-Keto Ester

Methyl 2-ethyl-3-oxopentanoate is a beta-keto ester of significant interest in organic synthesis, serving as a versatile building block for more complex molecules, including pharmaceutical intermediates. Its reactivity is largely dictated by the interplay of its two carbonyl functionalities—a ketone and an ester—and its potential for keto-enol tautomerism. Infrared (IR) spectroscopy provides a powerful, non-destructive technique to probe the vibrational modes of this molecule, offering critical insights into its structural integrity, purity, and the chemical environment of its functional groups.

This in-depth technical guide, designed for researchers and professionals in the chemical and pharmaceutical sciences, delves into the core principles and practical application of IR spectroscopy for the characterization of Methyl 2-ethyl-3-oxopentanoate. We will explore the theoretical basis for its IR spectrum, provide detailed experimental protocols for sample analysis, and present a comprehensive interpretation of its key spectral features.

Molecular Structure and Key Vibrational Modes

To comprehend the IR spectrum of Methyl 2-ethyl-3-oxopentanoate, a foundational understanding of its molecular structure is paramount. The molecule, with the chemical formula C₈H₁₄O₃, features a pentanoate backbone with an ethyl group at the second carbon and a ketone at the third, with a methyl ester functionality.[1]

The primary functional groups that will dominate the IR spectrum are:

-

Ketone Carbonyl (C=O): This group is expected to exhibit a strong stretching vibration.

-

Ester Carbonyl (C=O): This second carbonyl group will also produce a strong stretching band, typically at a different frequency from the ketone.

-

Ester C-O Bonds: The single bonds of the ester group (C-O-C) will have characteristic stretching vibrations.

-

Alkyl C-H Bonds: The various methyl and methylene groups will show stretching and bending vibrations.

A crucial aspect of β-dicarbonyl compounds like Methyl 2-ethyl-3-oxopentanoate is the existence of keto-enol tautomerism . The molecule can exist in equilibrium between the diketo form and two possible enol forms. This equilibrium is sensitive to factors such as solvent polarity.[2][3][4] The presence of the enol form would introduce new vibrational modes, most notably an O-H stretch and a C=C stretch, and would also influence the positions of the carbonyl bands due to conjugation.

Acquiring the Infrared Spectrum: Experimental Protocols

The quality and reproducibility of an IR spectrum are contingent upon meticulous sample preparation and a logical experimental workflow. As Methyl 2-ethyl-3-oxopentanoate is a liquid at room temperature, several methods are suitable for its analysis.

Method 1: Transmission Spectroscopy using a Liquid Cell

This traditional method involves passing the IR beam through a thin film of the liquid sample held between two IR-transparent salt plates (e.g., NaCl or KBr).

Step-by-Step Methodology:

-

Cell Preparation: Ensure the liquid cell components, including the salt plates and spacers, are clean and dry. Handle the salt plates with gloves to prevent contamination from moisture and skin oils.

-

Sample Application: Place a few drops of Methyl 2-ethyl-3-oxopentanoate onto the center of one salt plate.[5][6][7][8]

-

Assembly: Carefully place the second salt plate on top of the first, ensuring no air bubbles are trapped in the liquid film. The sample should form a thin, uniform layer.[5]

-

Securing the Cell: Mount the plates in a demountable cell holder and tighten the screws gently and evenly to secure the plates and achieve the desired path length.[5]

-

Spectrometer Setup: Place the assembled cell in the sample compartment of the FTIR spectrometer.

-

Background Collection: Before running the sample, acquire a background spectrum of the empty beam path to account for atmospheric water and carbon dioxide.

-

Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, disassemble the cell, and thoroughly clean the salt plates with a dry, volatile solvent like chloroform or dichloromethane, followed by ethanol.[8] Store the plates in a desiccator.

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR-FTIR is a modern, convenient technique that requires minimal sample preparation and is well-suited for liquids.

Step-by-Step Methodology:

-

ATR Crystal Preparation: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is clean.[9][10]

-

Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum.

-

Sample Application: Place one to two drops of Methyl 2-ethyl-3-oxopentanoate directly onto the ATR crystal, ensuring it completely covers the sampling area.[9]

-

Sample Spectrum Acquisition: Lower the press arm to ensure good contact between the sample and the crystal, and acquire the IR spectrum.

-

Data Processing: The software will process the data to produce the final spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft, non-abrasive wipe.

Interpreting the Infrared Spectrum of Methyl 2-ethyl-3-oxopentanoate

The IR spectrum of Methyl 2-ethyl-3-oxopentanoate is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. The following table summarizes the expected absorptions for the diketo form.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2975-2860 | Medium-Strong | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~1740-1720 | Strong | C=O Stretch | Ketone |

| ~1750-1735 | Strong | C=O Stretch | Ester |

| ~1465 | Medium | C-H Bend | CH₂ (Scissoring) |

| ~1375 | Medium | C-H Bend | CH₃ (Symmetric) |

| ~1250-1150 | Strong | C-O Stretch | Ester |

| ~1100 | Strong | C-O Stretch | Ester |

Detailed Analysis of Key Spectral Regions:

-

C-H Stretching Region (3000-2800 cm⁻¹): This region will display multiple sharp to medium peaks corresponding to the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the ethyl and pentanoate moieties.[11][12]

-

Carbonyl (C=O) Stretching Region (1800-1700 cm⁻¹): This is the most diagnostic region of the spectrum. Due to the presence of two distinct carbonyl groups, we expect to see two strong absorption bands. The ester carbonyl typically absorbs at a higher frequency (around 1750-1735 cm⁻¹) than the ketone carbonyl (around 1725-1705 cm⁻¹). For β-keto esters, it is also possible to observe a doublet of strong intensity peaks for the C=O stretches.

-

Fingerprint Region (1500-600 cm⁻¹): This region contains a complex series of absorptions arising from C-H bending and C-C and C-O single bond stretching vibrations. While individual peak assignment can be challenging, the overall pattern is unique to the molecule and serves as a "fingerprint" for identification.[11] Within this region, the strong C-O stretching bands of the ester group are particularly prominent, typically appearing in the 1300-1000 cm⁻¹ range.

The Influence of Keto-Enol Tautomerism:

Should a significant concentration of the enol tautomer be present, the IR spectrum will exhibit additional or shifted bands:

-

O-H Stretching: A broad band in the region of 3400-2400 cm⁻¹ would indicate the presence of the hydroxyl group of the enol, likely involved in intramolecular hydrogen bonding.

-

C=C Stretching: A medium to strong absorption band would appear around 1650-1600 cm⁻¹, corresponding to the newly formed carbon-carbon double bond in the enol.

-

Shifted C=O Stretching: The carbonyl stretching frequency of the enol form would be lowered due to conjugation with the C=C bond, appearing around 1650 cm⁻¹.

The extent of enolization, and thus the intensity of these enol-specific bands, is highly dependent on the solvent used for analysis. Non-polar solvents tend to favor the enol form through intramolecular hydrogen bonding, while polar solvents can disrupt this and favor the more polar keto form.[4]

Visualizing the Molecular Structure and Vibrational Modes

To aid in the conceptualization of the molecular structure and the bonds responsible for the key IR absorptions, the following diagrams are provided.

Caption: Molecular structure of Methyl 2-ethyl-3-oxopentanoate.

Caption: Key functional groups and their expected IR absorption regions.

Conclusion: A Powerful Tool for Structural Elucidation

References

-

Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.). Retrieved from [Link]

-

Liquid Samples - Shimadzu. (n.d.). Retrieved from [Link]

-

ethyl 2-ethyl-3-oxopentanoate - C9H16O3, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

FTIR Analysis for Liquid Samples - What You Need to Know - Drawell. (2024, April 2). Retrieved from [Link]

-

Keto-enol content in solvents of different polarity. (n.d.). ResearchGate. Retrieved from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved from [Link]

-

Infrared Study of Keto-Enol Equilibrium of Acetylacetone, Benzoylacetone and Dibenzoylmethane in Different Solvents. (1985). Journal of the Chemical Society of Pakistan, 7(1). Retrieved from [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (2009). Journal of Chemical Education, 86(3), 364. [Link]

-

Measuring Structural and Electronic Effects on Keto−Enol Equilibrium in 1,3-Dicarbonyl Compounds. (2016). Journal of Chemical Education, 93(4), 776–780. [Link]

-

FTIR of liquids? (2019, February 21). ResearchGate. Retrieved from [Link]

-

FTIR Spectroscopy - Liquid IR Spectroscopy. (2013, January 10). YouTube. Retrieved from [Link]

-

Manifestation of enol–enol tautomerism in IR spectra of 2-acetylcyclopentanone-d1. (2011). Journal of Molecular Structure, 993(1-3), 220-226. [Link]

-

2-Pentanone, 3-ethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. (2022). Journal of Emerging Investigators. [Link]

-

Infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Infrared spectrum of ethyl ethanoate. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Methyl 2-ethyl-3-oxopentanoate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Methyl 2-ethyl-3-oxopentanoate | C8H14O3 | CID 11643972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. emerginginvestigators.org [emerginginvestigators.org]

- 5. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-ethyl-3-oxopentanoate

This guide provides a detailed analysis of the mass spectrometric behavior of Methyl 2-ethyl-3-oxopentanoate (C₈H₁₄O₃, M.W. 158.19 g/mol ). As a β-keto ester, this molecule presents a fascinating case study in competing fragmentation pathways, governed by the presence of two distinct carbonyl functionalities. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and chemical analysis. We will explore the compound's fragmentation under Electron Ionization (EI), propose the key fragmentation mechanisms, and provide a practical experimental protocol for its analysis.

Introduction to the Molecule and Mass Spectrometry Principles

Methyl 2-ethyl-3-oxopentanoate is a polyfunctional compound featuring both a ketone and a methyl ester group. This structure dictates its fragmentation, where ionization and subsequent bond cleavages are directed by the location of charge and radical sites, primarily on the oxygen atoms.

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[1] This molecular ion is energetically unstable and rapidly undergoes a series of fragmentation reactions, including α-cleavages and rearrangements, to produce a unique pattern of fragment ions.[2] The resulting mass spectrum is a fingerprint that allows for structural identification. The key to interpreting this fingerprint lies in understanding the fundamental principles that govern how and why specific bonds break.

Predicted Electron Ionization (EI) Fragmentation Pattern

The EI mass spectrum of Methyl 2-ethyl-3-oxopentanoate is anticipated to be rich with diagnostically significant ions. The molecular ion, [C₈H₁₄O₃]⁺•, is expected at a mass-to-charge ratio (m/z) of 158. Due to the presence of multiple functional groups, this peak may be of low abundance. The fragmentation is dominated by cleavages alpha (α) to the carbonyl groups and characteristic rearrangements.[3]

Alpha-cleavage is the scission of a bond adjacent to the functional group bearing the initial radical cation.[4] For this molecule, ionization can occur at either the keto or the ester oxygen, initiating several possible α-cleavage pathways.

-

Cleavage adjacent to the Ketone (C3=O):

-

Loss of an Ethyl Radical: The most favorable α-cleavage for ketones involves the loss of the largest alkyl substituent. Cleavage of the C3-C4 bond results in the loss of an ethyl radical (•C₂H₅, 29 Da), leading to a prominent acylium ion at m/z 129 .

-

Formation of the Propionyl Cation: Cleavage of the C2-C3 bond can lead to the formation of the stable propionyl cation, [CH₃CH₂CO]⁺, at m/z 57 . This is often a very intense peak in the spectra of ethyl ketones.

-

-

Cleavage adjacent to the Ester (C1=O):

-

Loss of a Methoxy Radical: Cleavage of the C1-O bond results in the loss of a methoxy radical (•OCH₃, 31 Da), yielding an acylium ion at m/z 127 .

-

Loss of the Carbomethoxy Group: Cleavage of the C1-C2 bond leads to the loss of the carbomethoxy radical (•COOCH₃, 59 Da), producing an ion at m/z 99 .

-

The McLafferty rearrangement is a hallmark fragmentation pathway for carbonyl compounds possessing accessible γ-hydrogens.[4][5] This intramolecular hydrogen transfer from a γ-carbon to the carbonyl oxygen, followed by β-bond cleavage, results in the elimination of a neutral alkene.

-

Keto-driven McLafferty Rearrangement: The ketone carbonyl at C3 can abstract a γ-hydrogen from the C5 position of the ethyl group. This process would lead to the elimination of a neutral ethene molecule (C₂H₄, 28 Da), resulting in a radical cation enol fragment at m/z 130 . While sterically possible, this pathway often competes with more favorable α-cleavages.

The following table summarizes the most probable and diagnostically significant ions in the EI mass spectrum of Methyl 2-ethyl-3-oxopentanoate. The relative abundances are predicted based on general fragmentation rules and data from analogous β-keto esters.[5]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 158 | [C₈H₁₄O₃]⁺• | Molecular Ion (M⁺•) | Low |

| 129 | [M - C₂H₅]⁺ | α-cleavage at C3-C4 | High |

| 127 | [M - OCH₃]⁺ | α-cleavage at ester C-O | Moderate |

| 99 | [M - COOCH₃]⁺ | α-cleavage at C1-C2 | Moderate |

| 87 | [CH(C₂H₅)COOCH₃]⁺ | Cleavage of C-C bond next to keto group | Moderate |

| 57 | [CH₃CH₂CO]⁺ | α-cleavage at C2-C3 | High (Potential Base Peak) |

| 29 | [C₂H₅]⁺ | Ethyl cation | Moderate |

Proposed EI Fragmentation Workflow

The fragmentation of Methyl 2-ethyl-3-oxopentanoate is a cascade of competing reactions initiated from the molecular ion. The workflow below illustrates the genesis of the major fragment ions.

Caption: Predicted EI fragmentation pathways for Methyl 2-ethyl-3-oxopentanoate.

Fragmentation under Electrospray Ionization (ESI)

While EI is ideal for this volatile compound via GC-MS, analysis by LC-MS would utilize soft ionization techniques like ESI. In ESI, fragmentation is minimal in the source, and the primary ions observed would be adducts.

-

Positive Ion Mode: In the presence of a proton source (e.g., formic acid in the mobile phase), the protonated molecule [M+H]⁺ (m/z 159) would be the dominant species. Adducts with sodium, [M+Na]⁺ (m/z 181) , and potassium, [M+K]⁺ (m/z 197) , are also highly probable.

-

Tandem MS (MS/MS): Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion would likely proceed via the loss of stable neutral molecules. The most probable fragmentation would be the loss of methanol (CH₃OH, 32 Da) to produce an ion at m/z 127 .

Caption: Proposed ESI-MS/MS fragmentation of protonated Methyl 2-ethyl-3-oxopentanoate.

Experimental Protocol: GC-MS Analysis

This section provides a robust, self-validating protocol for the analysis of Methyl 2-ethyl-3-oxopentanoate using Gas Chromatography-Mass Spectrometry (GC-MS).

5.1. Sample Preparation

-

Prepare a stock solution of Methyl 2-ethyl-3-oxopentanoate at 1 mg/mL in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

Create a working solution by diluting the stock solution to a final concentration of 10-50 µg/mL in the same solvent.

-

Self-Validation Check: Include a solvent blank and a known concentration standard to verify system cleanliness and response.

5.2. Gas Chromatography (GC) Conditions

-

Instrument: Agilent 8890 GC or equivalent.

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 10°C/min.

-

Final hold: Maintain at 240°C for 5 minutes.

-

-

Causality: The temperature program is designed to ensure good separation from solvent and potential impurities while providing a sharp peak shape for the analyte.

5.3. Mass Spectrometry (MS) Conditions

-

Instrument: Agilent 5977B MSD or equivalent.[6]

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[6]

-

Mass Range: Scan from m/z 25 to 250.

-

Source Temperature: 230°C.[6]

-

Quadrupole Temperature: 150°C.[6]

-

Transfer Line Temperature: 280°C.

-

Trustworthiness: Operating at the standard 70 eV ensures that the resulting spectra are comparable to established libraries like NIST. The heated transfer line prevents condensation of the analyte before it reaches the ion source.

Conclusion

The mass spectrometric fragmentation of Methyl 2-ethyl-3-oxopentanoate is a predictable process governed by the well-established principles of α-cleavage and McLafferty rearrangements characteristic of ketones and esters. Under EI conditions, the spectrum is expected to be dominated by ions at m/z 129 and m/z 57, arising from α-cleavages adjacent to the ketone functionality. This in-depth guide provides the theoretical framework and a practical experimental protocol for researchers to confidently identify and structurally characterize this and similar β-keto esters, ensuring data integrity and advancing scientific inquiry in their respective fields.

References

-

eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS". Available at: [Link]

-

Scribd. "Mass Spectrometry: Fragmentation Patterns". Available at: [Link]

-

JoVE. "Mass Spectrometry: Alkene Fragmentation". Available at: [Link]

-

Wikipedia. "Fragmentation (mass spectrometry)". Available at: [Link]

-

Weiler, L. (1972). "Mass Spectra of β-Keto Esters". Canadian Journal of Chemistry, 50(16), 2707-2710. Available at: [Link]

-

Doc Brown's Chemistry. "mass spectrum of ethyl ethanoate". Available at: [Link]

-

NIST. "CHAPTER 2 Fragmentation and Interpretation of Spectra". Available at: [Link]

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns". Available at: [Link]

Sources

- 1. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. whitman.edu [whitman.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Discovery and History of Alpha-Substituted Beta-Keto Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The α-substituted β-keto ester motif is a cornerstone of modern organic synthesis, prized for its versatility as a key intermediate in the construction of complex molecular architectures. This guide provides a comprehensive exploration of the discovery, historical evolution, and synthetic strategies surrounding this pivotal functional group. We delve into the foundational Claisen and acetoacetic ester syntheses, tracing their development from the mid-19th century to their current refined applications. Furthermore, this guide elaborates on contemporary advancements, including palladium-catalyzed transformations and asymmetric methodologies, which have revolutionized the synthesis of chiral α-substituted β-keto esters. With a focus on providing actionable insights for professionals in drug development, we highlight the role of these compounds as indispensable building blocks in the synthesis of pharmaceuticals. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers with the knowledge to effectively harness the synthetic potential of α-substituted β-keto esters.

The Genesis of a Versatile Synthon: A Historical Perspective

The journey of the α-substituted β-keto ester is intrinsically linked to the broader history of ester condensations and the exploration of carbonyl chemistry in the 19th century. This period was marked by foundational discoveries that laid the groundwork for modern synthetic organic chemistry.

Early Observations and the Birth of the Claisen Condensation

The story begins not with a direct synthesis of an α-substituted β-keto ester, but with the formation of their parent compound, ethyl acetoacetate. In 1863, August Geuther reported that the reaction of ethyl acetate with sodium metal produced a sodium salt which, upon acidification, yielded a compound he named "ethyl diacetic acid".[1] A few years later, in 1866, Edward Frankland and B. F. Duppa independently investigated this reaction and correctly proposed the keto-enol tautomerism of the product, which became known as acetoacetic ester.[1]

However, it was Rainer Ludwig Claisen who, in 1887, elucidated the true nature of this transformation. He demonstrated that sodium ethoxide, not sodium metal, was the actual condensing agent, and generalized the reaction to include other esters.[1] This base-promoted condensation of two ester molecules to form a β-keto ester is now universally known as the Claisen condensation .[2][3] The fundamental principle of this reaction is the deprotonation of the α-carbon of an ester to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of a second ester molecule.

Caption: Key milestones in the discovery of β-keto esters.

The Acetoacetic Ester Synthesis: Gateway to α-Substitution

The true synthetic utility of β-keto esters was unlocked with the development of the acetoacetic ester synthesis . This classical method allows for the preparation of α-mono- and α-disubstituted ketones through the alkylation of a β-keto ester, followed by hydrolysis and decarboxylation.[4] The key to this synthesis lies in the enhanced acidity of the α-protons of the β-keto ester, which are flanked by two carbonyl groups, facilitating their removal by a moderately strong base like sodium ethoxide.

Johannes Wislicenus, in 1877, made a significant contribution by establishing that the dialkylation of acetoacetic ester occurs in a stepwise fashion, without the formation of a dianion intermediate.[1] This discovery was crucial for the controlled synthesis of α-substituted products.

The overall transformation of the acetoacetic ester synthesis can be summarized as follows:

-

Deprotonation: A base, typically sodium ethoxide, removes an acidic α-proton to generate a stabilized enolate.

-

Alkylation: The enolate acts as a nucleophile and attacks an alkyl halide in an SN2 reaction to form an α-substituted β-keto ester. This step can be repeated to introduce a second alkyl group.

-

Hydrolysis and Decarboxylation: The ester is hydrolyzed to a β-keto acid, which is thermally unstable and readily undergoes decarboxylation to yield the final ketone product.

Caption: The classical acetoacetic ester synthesis workflow.

Foundational Synthetic Methodologies: Protocols and Mechanistic Insights

A deep understanding of the classical methods for synthesizing α-substituted β-keto esters is essential for any researcher in the field. These techniques, while over a century old, are still widely practiced due to their reliability and the low cost of starting materials.

The Claisen Condensation: A Step-by-Step Protocol

The Claisen condensation is a robust method for forming the β-keto ester backbone. The following is a representative protocol for the self-condensation of ethyl acetate.

Experimental Protocol: Synthesis of Ethyl Acetoacetate [5]

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Base Preparation: In the reaction flask, sodium metal (1.0 eq) is added to absolute ethanol (3.0 eq) to generate sodium ethoxide in situ. The reaction is exothermic and should be managed with appropriate cooling.

-

Reaction Initiation: Ethyl acetate (2.0 eq) is added to the sodium ethoxide solution.

-

Reaction Progression: The mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by the consumption of sodium metal and the formation of a thick, yellowish precipitate of the sodium salt of ethyl acetoacetate.

-

Workup: After the reaction is complete (typically several hours), the mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The resulting solid is dissolved in water and acidified with a dilute strong acid (e.g., 10% H₂SO₄) to a pH of approximately 4-5.

-

Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ethyl acetoacetate is then purified by fractional distillation.

Causality and Self-Validation: The use of sodium ethoxide as the base is critical. A stronger, non-nucleophilic base is not necessary due to the acidity of the α-protons, and the use of the corresponding alkoxide prevents transesterification side reactions. The final acidic workup protonates the enolate salt of the product, driving the equilibrium towards the desired β-keto ester. The purity of the final product can be validated by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and by its boiling point.

α-Alkylation of Ethyl Acetoacetate: A Detailed Procedure

The following protocol details the α-alkylation of ethyl acetoacetate, a key step in the acetoacetic ester synthesis.[6]

Experimental Protocol: Synthesis of Ethyl 2-n-Butylacetoacetate [5]

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in absolute ethanol. To this solution, ethyl acetoacetate (1.0 eq) is added dropwise at room temperature.

-

Alkylation: The resulting solution of the sodium enolate is heated to a gentle reflux. An alkylating agent, such as n-butyl bromide (1.1 eq), is added dropwise over a period of 1-2 hours. The reaction mixture is maintained at reflux until the reaction is complete (monitored by TLC).

-

Workup: The reaction mixture is cooled, and the precipitated sodium bromide is removed by filtration. The ethanol is removed from the filtrate by distillation.

-

Purification: The crude ethyl 2-n-butylacetoacetate is purified by vacuum distillation.

Causality and Self-Validation: The use of a slight excess of the alkyl halide ensures complete consumption of the enolate. The reaction is an SN2 displacement, and thus works best with primary and secondary alkyl halides. The progress of the reaction can be monitored by the disappearance of the starting ethyl acetoacetate and the appearance of the higher-boiling product by TLC or GC analysis. The final product's identity and purity can be confirmed by spectroscopic analysis and comparison to literature data.

Hydrolysis and Decarboxylation: The Final Transformation

The conversion of the α-substituted β-keto ester to the corresponding ketone is typically achieved in a one-pot procedure.

Experimental Protocol: Synthesis of 2-Heptanone

-

Saponification: The α-substituted β-keto ester (e.g., ethyl 2-n-butylacetoacetate) is added to an aqueous solution of a strong base (e.g., 5-10% NaOH) and heated at reflux for several hours to hydrolyze the ester.

-

Acidification: The reaction mixture is cooled and then carefully acidified with a strong acid (e.g., concentrated HCl or H₂SO₄) until the solution is strongly acidic. This protonates the carboxylate and forms the β-keto acid.

-

Decarboxylation: The acidified mixture is heated, often with distillation, to effect decarboxylation. The β-keto acid readily loses CO₂ upon heating, and the resulting ketone can be co-distilled with water.

-

Isolation: The distillate is collected, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and purified by distillation.

Causality and Self-Validation: The saponification step is a standard ester hydrolysis. The subsequent acidification is crucial for the formation of the β-keto acid, which is the species that undergoes decarboxylation. The decarboxylation proceeds through a cyclic transition state, which is facilitated by the β-carbonyl group. The identity of the final ketone can be confirmed by its boiling point and spectroscopic data.

Modern Synthetic Advancements

While the classical methods remain valuable, the demands of modern organic synthesis, particularly in the context of drug development, have driven the innovation of more efficient, selective, and asymmetric methodologies for the preparation of α-substituted β-keto esters.

Palladium-Catalyzed Decarboxylative Allylation (Tsuji-Trost Reaction)

A significant advancement in the synthesis of α-allylated ketones from β-keto esters is the palladium-catalyzed decarboxylative allylation, often referred to as the Tsuji-Trost reaction.[7][8] This reaction provides a milder and more versatile alternative to the classical multi-step acetoacetic ester synthesis for this specific transformation. The reaction proceeds via the formation of a palladium-π-allyl complex and a nucleophilic enolate, which then couple to form the product.

Caption: Simplified catalytic cycle of the Tsuji-Trost reaction.

Experimental Protocol: Palladium-Catalyzed Decarboxylative Allylation [9]

-

Catalyst Preparation: In a reaction vessel under an inert atmosphere, a palladium catalyst, such as Pd₂(dba)₃ (dibenzylideneacetone), and a suitable ligand, for example, a phosphine ligand like (S)-t-BuPHOX for asymmetric versions, are dissolved in an appropriate solvent (e.g., THF).

-

Reaction Setup: The allyl β-keto ester substrate is added to the catalyst solution.

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (often room temperature to mild heating) until the starting material is consumed, as monitored by TLC or other analytical techniques.

-

Workup and Purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography.

Causality and Self-Validation: The choice of ligand is crucial for the efficiency and, in asymmetric versions, the enantioselectivity of the reaction. The reaction is driven by the irreversible loss of CO₂. The mild reaction conditions tolerate a wide range of functional groups, making this a powerful tool in complex molecule synthesis. Product validation is achieved through standard spectroscopic methods and, for chiral products, by measuring the enantiomeric excess (ee) using chiral HPLC or GC.

Asymmetric α-Alkylation: The Chiral Revolution

The synthesis of enantiomerically pure α-substituted β-keto esters is of paramount importance in drug development, as the biological activity of a molecule is often dependent on its stereochemistry. Modern asymmetric catalysis has provided several powerful strategies to achieve this.

3.2.1. Asymmetric Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) has emerged as a practical and environmentally friendly method for asymmetric synthesis. In the context of β-keto esters, chiral phase-transfer catalysts, often derived from cinchona alkaloids, can mediate the enantioselective alkylation of the enolate.[10][11]

Experimental Protocol: Asymmetric Alkylation via Phase-Transfer Catalysis [10]

-

Reaction Setup: A mixture of the cyclic β-keto ester, an alkyl halide, a chiral phase-transfer catalyst (e.g., a cinchona alkaloid derivative), and a base (e.g., solid K₂CO₃ or Cs₂CO₃) in a suitable organic solvent (e.g., toluene or CH₂Cl₂) is prepared.

-

Reaction Conditions: The biphasic mixture is stirred vigorously at a controlled temperature (often ranging from -20 °C to room temperature) for a specified period.

-

Workup and Purification: The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with the organic solvent, and the combined organic layers are dried and concentrated. The product is purified by column chromatography.

Causality and Self-Validation: The chiral catalyst forms a tight ion pair with the enolate, creating a chiral environment that directs the approach of the electrophile to one face of the nucleophile, thus inducing enantioselectivity. The efficiency and enantioselectivity are highly dependent on the catalyst structure, solvent, base, and temperature. The enantiomeric excess of the product is determined by chiral HPLC or GC.

3.2.2. Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has provided another avenue for the asymmetric α-functionalization of β-keto esters. Chiral amines, for instance, can react with the β-keto ester to form a chiral enamine intermediate, which then reacts with an electrophile in an enantioselective manner.

Other Modern Methodologies

The field continues to evolve with the development of novel synthetic strategies, including:

-

Decarboxylative Claisen Condensations: Using magnesium enolates of substituted malonic acid half oxyesters (SMAHOs) as pronucleophiles allows for the synthesis of functionalized α-substituted β-keto esters from a variety of acyl donors, including carboxylic acids.[12]

-

Enzyme-Catalyzed Reactions: Lipases have been employed for the kinetic resolution of racemic alcohols via transesterification with β-keto esters, providing access to chiral β-keto esters.[13]

-

Metal-Catalyzed C-H Activation: Direct α-alkylation of β-keto esters through transition-metal-catalyzed C-H activation is an area of active research, offering a more atom-economical approach.

The Role of α-Substituted β-Keto Esters in Drug Development

The structural features of α-substituted β-keto esters make them highly valuable building blocks in medicinal chemistry and pharmaceutical development.[3][14] Their ability to participate in a wide range of chemical transformations allows for the construction of diverse and complex molecular scaffolds found in many biologically active compounds.

Key Intermediates in Pharmaceutical Synthesis

α-Substituted β-keto esters are precursors to a variety of heterocyclic compounds that form the core of many drugs.[11] A prime example is their use in the synthesis of pyrazolones , a class of compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antipyretic properties.[11]

Case Study: Edaravone

Edaravone is a neuroprotective agent used for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[11] Its synthesis prominently features the condensation of a β-keto ester, ethyl benzoylacetate, with phenylhydrazine.

Caption: Synthesis of Edaravone from a β-keto ester.

Building Blocks for Natural Product Synthesis

Many complex natural products with significant therapeutic properties are synthesized using α-substituted β-keto esters as key intermediates. For example, they are crucial in the synthesis of molecules like paclitaxel (Taxol) , a potent anticancer agent, and various alkaloids and terpenoids.[13][15] The ability to introduce chirality at the α-position early in the synthesis is often critical for the overall success of the total synthesis.

Quantitative Comparison of Synthetic Methods

| Method | Key Features | Advantages | Disadvantages | Typical Yields |

| Claisen Condensation | Base-mediated self-condensation of esters. | Low-cost starting materials; scalable. | Requires strong base; limited to esters with α-protons. | 60-80% |

| Acetoacetic Ester Synthesis | Alkylation of a β-keto ester followed by decarboxylation. | Versatile for making α-substituted ketones; well-established. | Multi-step; can have moderate overall yields. | 50-70% (overall) |

| Pd-Catalyzed Decarboxylative Allylation | Pd(0)-catalyzed reaction of allyl β-keto esters. | Mild conditions; high functional group tolerance; asymmetric versions available. | Limited to allylic substitution; requires a precious metal catalyst. | 80-95% |

| Asymmetric Phase-Transfer Catalysis | Alkylation using a chiral catalyst in a biphasic system. | Operationally simple; often uses inexpensive bases; environmentally benign. | Catalyst performance can be substrate-dependent; requires optimization. | 70-98% (up to 98% ee)[10] |

Conclusion and Future Outlook

From their serendipitous discovery in the mid-19th century to their current role as sophisticated building blocks in asymmetric synthesis and drug development, α-substituted β-keto esters have had a profound impact on organic chemistry. The foundational work of Geuther, Frankland, Duppa, Wislicenus, and Claisen provided the chemical community with a robust and versatile tool for carbon-carbon bond formation.

The evolution of this field continues at a rapid pace. The development of modern catalytic methods has addressed many of the limitations of the classical syntheses, offering milder reaction conditions, greater functional group tolerance, and, most importantly, exquisite control over stereochemistry. As the demand for enantiomerically pure pharmaceuticals grows, the importance of asymmetric methods for the synthesis of α-substituted β-keto esters will undoubtedly increase.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, such as those based on earth-abundant metals or organocatalysts with broader substrate scopes. Furthermore, the application of these versatile intermediates in the synthesis of novel therapeutic agents and complex natural products will continue to be a major driving force for innovation. For researchers and professionals in drug development, a thorough understanding of both the historical context and the modern synthetic arsenal for this important class of compounds is not just beneficial, but essential for success.

References

-

Claisen Condensation. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

-

Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26267-26280. [Link]

- Jand, J. A. (2003). Synthesis of B-keto esters. U.S. Patent No. 6,642,035 B2. Washington, DC: U.S.

-

Preparation of Ethyl Acetoacetate - Claisen Condensation. (2013, August 7). Lu Le Laboratory. [Link]

-

Szewczyk, J. M., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Frontiers in Microbiology, 6, 851. [Link]

-

Rao, G. B. D., Anjaneyulu, B., Kaushik, M. P., & Prasad, M. R. (2021). β-Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 11060-11075. [Link]

-

Wang, Y., et al. (2019). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 17(3), 573-584. [Link]

-

Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Organic and Medicinal Chemistry Letters, 3(1), 6. [Link]

-

SYNTHESIS OF NOVEL NITRONE DERIVATIVES OF EDARAVONE. (n.d.). [Link]

-

Behenna, D. C., & Stoltz, B. M. (2004). The Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Diastereomeric β-Ketoesters. Angewandte Chemie International Edition, 43(38), 5054-5058. [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. (2023, June 5). Master Organic Chemistry. [Link]

-

Trost, B. M., & Metzner, P. J. (1980). Palladium-catalyzed decarboxylations of allyl β-keto carboxylates. Journal of the American Chemical Society, 102(10), 3572-3577. [Link]

-

Beta Keto esters - Alkylating Ketones in NaOEt. (2015, March 24). YouTube. [Link]

-

ETHYL n-BUTYLACETOACETATE. (n.d.). Organic Syntheses. [Link]

-

Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. (2021, February 13). YouTube. [Link]

-

Acetoacetic Ester Synthesis Reaction Mechanism. (2018, May 11). YouTube. [Link]

-

Benetti, S., Romagnoli, R., De Risi, C., Spalluto, G., & Zanirato, V. (1995). Mastering β-keto esters. Chemical Reviews, 95(5), 1065-1114. [Link]

-

The Acetoacetic Ester Condensation (Claisen Condensation). (n.d.). Yale University Department of Chemistry. [Link]

-

Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. (2023, June 2). Sciencemadness.org. [Link]

-

Acetoacetic Ester Synthesis. (2023, January 22). Chemistry LibreTexts. [Link]

-

Palma-Orozco, G., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6788. [Link]

-

Tsuji-Trost Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Vicinal ketoesters – key intermediates in the total synthesis of natural products. (2022, September 15). Beilstein Journal of Organic Chemistry. [Link]

- A kind of synthesis technique of high-purity Edaravone. (2016).

-

Raj, A. (2019). Synthetic studies of β-ketoesters. International Journal of Applied and Advanced Scientific Research, 1(2), 189-190. [Link]

-

Acetoacetic ester synthesis. (n.d.). Grokipedia. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. Lu Le Laboratory: Preparation of Ethyl Acetoacetate - Claisen Condensation - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tsuji-Trost Reaction [organic-chemistry.org]

- 9. BJOC - Vicinal ketoesters – key intermediates in the total synthesis of natural products [beilstein-journals.org]

- 10. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

Application Notes & Protocols: The Synthetic Utility of Methyl 2-ethyl-3-oxopentanoate

Abstract: Methyl 2-ethyl-3-oxopentanoate is a β-keto ester distinguished by a fully substituted α-carbon. This structural feature precludes typical α-proton-based enolate chemistry, thereby defining a unique reactivity profile centered on its two distinct carbonyl functionalities. This guide provides an in-depth exploration of the synthesis and strategic application of this versatile building block in modern organic synthesis. We will dissect its reactivity, present validated protocols for its transformation into valuable downstream intermediates, and offer expert insights into reaction optimization and troubleshooting. This document is intended for researchers and process chemists engaged in the design and execution of complex molecular syntheses.

Introduction: A Tale of Two Carbonyls

β-Keto esters are cornerstone intermediates in organic synthesis, prized for their dual reactivity which allows for a vast array of chemical transformations.[1][2] Methyl 2-ethyl-3-oxopentanoate (see Table 1 for properties) represents a specialized member of this class. Its defining feature is the quaternary α-carbon, which renders it incapable of forming an enolate at this position. Consequently, its synthetic utility is not derived from α-alkylation or condensation reactions, but rather from the selective manipulation of its electrophilic ketone and ester carbonyl centers.